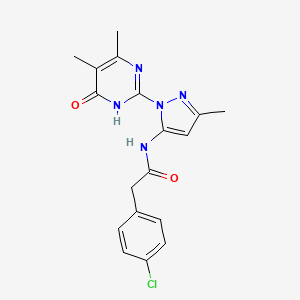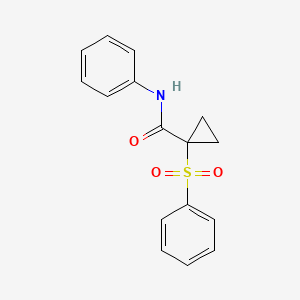
N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide is a compound that has been studied for its potential as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the immune system that plays a role in the production of proinflammatory factors, and its inhibition could be a therapeutic strategy for neuroinflammatory diseases .
Synthesis Analysis
The compound is synthesized as part of a series of novel NLRP3 inflammasome inhibitors, which are designed and evaluated based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in the compound can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Molecular Structure Analysis
The molecular structure of this compound is based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . It includes a sulfonylurea linker that can tolerate various chemical modifications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the modification of the sulfonylurea linker and the insertion of a cyclopropyl group .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: Ethyl phenylsulfonylacetate was treated to give 1-phenylsulfonylcyclopropanecarboxylic acid, which is a precursor for various derivatives including carbonyl chloride, ester, carboxamide (Takahashi, Suzuki, & Kata, 1985).
- Characterization of Cyclohexanecarboxamide Derivatives: N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including an X-ray diffraction study of one such compound (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Mechanisms
- Amidation and Imidation Reactions: Copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides lead to functionalization at secondary and primary C–H bonds, involving intermediates like [(phen)Cu(phth)] (Tran, Li, Driess, & Hartwig, 2014).
- Cyclopropanation Reactions: Rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes for the synthesis of functionalized cyclopropanes, demonstrating high diastereoselectivity and enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
- Cyclization Reactions: Visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions to produce coumarin derivatives (Yang, Yang, Li, & Wang, 2015).
Potential Applications
- Anticancer Properties: Synthesis and evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against various human cancer cell lines (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
- Membrane Synthesis for Desalination: Synthesis of Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated form for blending with Polysulfone to create composite membranes used in desalination processes (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Mechanism of Action
Target of Action
Similar compounds such as sulfoxone and benzenesulfinic acid have been found to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
The compound likely interacts with its target through a mechanism similar to other sulfonyl derivatives. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid (PABA), from binding . This inhibits the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disrupts the production of essential metabolites, leading to inhibited bacterial growth .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability . These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By competitively inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the synthesis of folic acid, an essential metabolite for bacterial growth . This leads to a decrease in bacterial population, thereby exerting its antibacterial effect .
Action Environment
The efficacy and stability of “1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the bacterial strain (such as resistance mechanisms) . Understanding these factors is crucial for optimizing the compound’s antibacterial activity.
Future Directions
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(17-13-7-3-1-4-8-13)16(11-12-16)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNLMQCKKDLMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

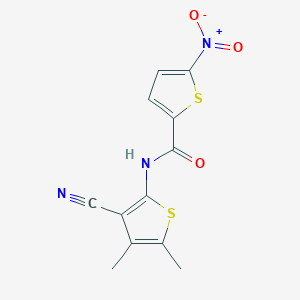

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)
![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)
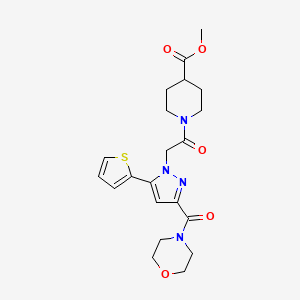

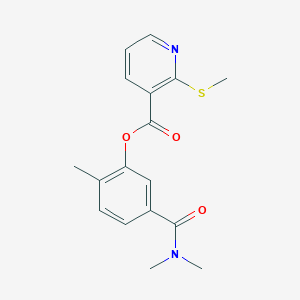
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

